molecular formula C20H15ClFN3O2S B4367389 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

Cat. No. B4367389
M. Wt: 415.9 g/mol
InChI Key: HFCXUKIVEXFCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for cystic fibrosis, as well as for its use as a research tool to study the mechanisms of CFTR function.

Mechanism of Action

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide acts as a competitive inhibitor of CFTR chloride channel function. It binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the channel from opening in response to cellular signals. This leads to a decrease in chloride transport across cell membranes and can have a variety of downstream effects on cellular processes.
Biochemical and physiological effects:
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to have a variety of effects on cellular processes beyond CFTR-mediated chloride transport. It has been shown to inhibit calcium signaling in airway epithelial cells, which may contribute to its anti-inflammatory effects. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been shown to inhibit cell proliferation in pancreatic cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its specificity for CFTR chloride channel function. This allows researchers to selectively inhibit CFTR-mediated chloride transport without affecting other cellular processes. However, one limitation of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR function in some cell types.

Future Directions

There are several potential future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in cystic fibrosis therapy. Another area of interest is the use of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide as a research tool to study the role of CFTR in other cellular processes, such as ion transport in the kidney and gastrointestinal tract. Finally, there is interest in exploring the potential anti-cancer effects of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide and other CFTR inhibitors.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been widely used as a research tool to study the mechanisms of CFTR function. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been used to study the effects of CFTR inhibition on other cellular processes, such as calcium signaling and cell proliferation.

properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S/c21-18-6-3-7-19(22)17(18)13-25-11-10-20(23-25)24-28(26,27)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCXUKIVEXFCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 3
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N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide

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